molecular formula C11H8BrNS B11852563 5-Bromonaphthalene-1-carbothioamide

5-Bromonaphthalene-1-carbothioamide

Cat. No.: B11852563
M. Wt: 266.16 g/mol
InChI Key: DRYTYFWICGHVSS-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8BrNS It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a carbothioamide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalene-1-carbothioamide typically involves the reaction of 5-bromonaphthalene-1-carboxylic acid with thiosemicarbazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbothioamide group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalene-1-carbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Bromonaphthalene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromonaphthalene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonaphthalene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    5-Bromonaphthalene-1-sulfonamide: Contains a sulfonamide group, offering different reactivity and biological activity.

    5-Bromonaphthalene-1-thioamide: Similar to carbothioamide but with a thioamide group.

Uniqueness

5-Bromonaphthalene-1-carbothioamide is unique due to the presence of both a bromine atom and a carbothioamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biological research .

Properties

Molecular Formula

C11H8BrNS

Molecular Weight

266.16 g/mol

IUPAC Name

5-bromonaphthalene-1-carbothioamide

InChI

InChI=1S/C11H8BrNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)

InChI Key

DRYTYFWICGHVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N

Origin of Product

United States

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